![molecular formula C21H21ClN2O B1683466 (4-クロロフェニル)キノリン-4-イル)(ピペリジン-2-イル)メタノール CAS No. 5428-80-8](/img/structure/B1683466.png)
(4-クロロフェニル)キノリン-4-イル)(ピペリジン-2-イル)メタノール
概要
説明
科学的研究の応用
In Vitro Studies
Research has demonstrated that Vacquinol-1 effectively induces cell death in various GBM cell lines. For instance, studies using patient-derived GBM cells showed that Vacquinol-1 could significantly reduce cell viability by promoting vacuole formation and energy depletion .
In Vivo Studies
Vacquinol-1 has been tested in several animal models:
- Zebrafish Models : In a zebrafish xenograft model, Vacquinol-1 was shown to inhibit tumor growth effectively, with treated zebrafish exhibiting prolonged survival compared to controls .
- Mouse Models : In intracranial mouse xenograft models, oral administration of Vacquinol-1 resulted in substantial tumor volume reduction and improved survival rates. For example, only two out of eight mice treated with Vacquinol-1 died during an 80-day observation period, whereas all control mice died by day 60 .
Comparative Efficacy
The following table summarizes the efficacy of Vacquinol-1 across different studies:
Broader Implications
Beyond glioblastoma, there is emerging interest in exploring the therapeutic potential of Vacquinol-1 against other cancer types. Preliminary studies suggest that it may also exhibit antitumor effects in hepatocellular carcinoma; however, further investigation is required to confirm these findings and elucidate its mechanisms in different cancer contexts .
作用機序
Target of Action
The compound, (2-(4-Chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol, also known as Vacquinol-1, primarily targets glioblastoma cells . Glioblastoma is the most common and lethal of all primary brain tumors . The compound’s action on these cells is a key aspect of its therapeutic potential .
Mode of Action
Vacquinol-1 interacts with glioblastoma cells and induces cell death by catastrophic vacuolization . This process involves the disruption of plasma membrane integrity, leading to necrosis-like cell death . The primary in vitro phenotypic and oncolytic effects of Vacquinol-1 are driven primarily by fractions IIa and IIb, later confirmed to be erythro isomers [R,S]2 and [S,R]2 .
Biochemical Pathways
The compound’s ability to induce catastrophic vacuolization in glioblastoma cells suggests it may interfere with cellular processes related to membrane integrity and cell survival .
Pharmacokinetics
Vacquinol-1 is orally bioavailable and readily penetrates the blood-brain barrier (BBB), which is crucial for its action on brain tumors . The compound is a mixture of four stereoisomers due to the two adjacent stereogenic centers in the molecule . These stereoisomers display stereospecific pharmacokinetic and pharmacodynamic features , which could influence the compound’s bioavailability and therapeutic efficacy.
Result of Action
The primary result of Vacquinol-1’s action is the induction of cell death in glioblastoma cells . This is achieved through catastrophic vacuolization, a process that disrupts plasma membrane integrity and leads to necrosis-like cell death .
Action Environment
The action of Vacquinol-1 is influenced by the central nervous system (CNS) environment, given the location of glioblastoma tumors . The compound’s ability to penetrate the BBB is a critical factor in its efficacy . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of vacquinol-1 involves several steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions . The stereoselective synthesis of the active isomers of this compound has also been reported, providing a basis for further development .
Industrial Production Methods
While specific industrial production methods for vacquinol-1 are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the synthetic route.
化学反応の分析
Types of Reactions
vacquinol-1 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols and amines .
類似化合物との比較
Similar Compounds
vacquinol-1 (NSC13316): An early lead compound in this series, known for its bioavailability and ability to penetrate the blood-brain barrier.
Indole Derivatives: Compounds like 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one, which have shown biological activity.
Uniqueness
What sets vacquinol-1 apart is its specific mechanism of inducing cell death in glioblastoma cells, making it a promising candidate for further development as a therapeutic agent .
生物活性
Vacquinol-1 (Vacq1) is a quinolone derivative that has garnered attention for its selective cytotoxicity against glioblastoma multiforme (GBM), one of the most aggressive forms of brain cancer. This article explores the biological activity of Vacq1, focusing on its mechanisms of action, efficacy in preclinical models, and implications for future therapeutic strategies.
Research has elucidated several key mechanisms through which Vacq1 exerts its cytotoxic effects on glioblastoma cells:
- Endolysosomal Disruption : Vacq1 induces the formation of abnormal endolysosomal vesicles, including enlarged vacuoles and acidic vesicle organelles (AVOs). These changes are attributed to Vacq1's direct interaction with calmodulin (CaM) and activation of v-ATPase, leading to impaired lysosomal reformation and increased acidification within endosomal compartments .
- ATP Depletion : A significant consequence of Vacq1 treatment is the depletion of cellular ATP levels, which occurs prior to cell death. Studies show that ATP levels drop markedly within 24 hours of exposure to Vacq1, correlating with reduced cell viability . This ATP depletion is a critical factor in the induction of a specific type of cell death known as methuosis, characterized by catastrophic vacuolization .
- Counter Regulation by Exogenous ATP : Interestingly, the presence of exogenous ATP can counteract the cell death induced by Vacq1. At concentrations as low as 1 μM, ATP appears to activate TRPM7 channels, which mitigate the cytotoxic effects of Vacq1 in GBM cells .
In Vitro Studies
Vacq1 has demonstrated potent cytotoxicity in various glioma cell lines. For instance, in vitro studies have reported an IC50 value of approximately 4.57 µM for RG2 cells and 5.81 µM for NS1 cells . The drug's ability to induce rapid cell death without affecting non-transformed tissues highlights its potential as a targeted therapy.
In Vivo Studies
Preclinical trials involving rat models carrying glioblastoma (RG2 and NS1) have revealed mixed results regarding the efficacy of Vacq1:
- RG2 Model : Treatment with Vacq1 resulted in a significant reduction in tumor size; however, no overall survival benefit was observed . Immunological assessments indicated no marked changes in immune cell infiltrates post-treatment.
- NS1 Model : In contrast, no significant effects on tumor growth or survival were noted in NS1-bearing rats treated with Vacq1 compared to controls. This suggests variability in response based on tumor type or model used .
Summary of Research Findings
特性
IUPAC Name |
[2-(4-chlorophenyl)quinolin-4-yl]-piperidin-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c22-15-10-8-14(9-11-15)20-13-17(16-5-1-2-6-18(16)24-20)21(25)19-7-3-4-12-23-19/h1-2,5-6,8-11,13,19,21,23,25H,3-4,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLJPGAHSLIQKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279588 | |
Record name | NSC13316 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10279588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5428-80-8 | |
Record name | NSC13316 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC13316 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10279588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5428-80-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。